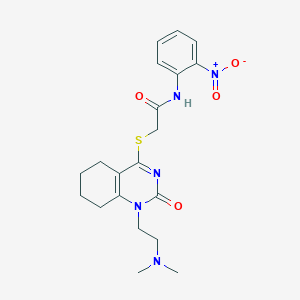
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a quinazolinone core and various functional groups that suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O4S, with a molecular weight of approximately 431.51 g/mol. The unique combination of a hexahydroquinazoline moiety, a dimethylaminoethyl group, and a thioether linkage contributes to its biological properties.
1. Kinase Inhibition
Research indicates that compounds containing a quinazolinone core often exhibit kinase inhibition properties. The structural motif present in this compound suggests potential efficacy against various kinases involved in cellular signaling pathways associated with cancer and other diseases.
2. Antimicrobial Activity
Preliminary studies have shown that quinazolinone derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in vitro . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antimicrobial agents suggest potential activity.
3. Matrix Metalloproteinase (MMP) Inhibition
The inhibition of matrix metalloproteinases (MMPs) is critical for cancer therapy as these enzymes play a significant role in tumor invasion and metastasis. Compounds similar to the one have been investigated for their ability to inhibit MMP activity, particularly MMP-9, which is implicated in cancer cell migration . Although direct studies on this specific compound are lacking, the structural characteristics indicate it may also modulate MMP activity.
Case Studies
A study focusing on quinazolinone derivatives highlighted their potential in inhibiting cell migration through MMP modulation. In assays conducted on COS-1 cells (which lack MMP expression), certain derivatives showed significant inhibition of migration at concentrations up to 50 μM without inducing cytotoxicity. This suggests that compounds like this compound could be explored further for similar effects .
Structure–Activity Relationship (SAR) Analysis
The biological activity of quinazolinone derivatives often correlates with their structural features. For instance:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Thioether Linkage : May contribute to improved binding affinity to target proteins.
These features can be systematically analyzed to optimize the compound's efficacy against specific biological targets.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-16-9-5-3-7-14(16)19(22-20(24)27)30-13-18(26)21-15-8-4-6-10-17(15)25(28)29/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEBPLDNGLAAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














